1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol It is characterized by its unique spirocyclic structure, which includes a nonane ring fused with an ethylene glycol acetal moiety
Vorbereitungsmethoden
The synthesis of 1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal typically involves the reaction of 1-Hydroxyspiro[3.5]nonan-7-one with ethylene glycol under acidic conditions to form the acetal. The reaction conditions often include the use of a catalytic amount of acid, such as p-toluenesulfonic acid, and the removal of water to drive the reaction to completion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetal back to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of spirocyclic drugs with potential therapeutic benefits.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal can be compared with other spirocyclic compounds, such as:
1-Hydroxyspiro[3.5]nonan-7-one: Lacks the ethylene glycol acetal moiety, making it less versatile in certain synthetic applications.
Spiro[3.5]nonane-7,9-dione: Contains a diketone structure, which may have different reactivity and applications compared to the acetal compound.
1,1’-Spirobiindane: A different spirocyclic structure with unique properties and applications in organic synthesis and material science.
The uniqueness of 1-Hydroxyspiro[3
Eigenschaften
Molekularformel |
C11H18O3 |
---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
8,11-dioxadispiro[3.2.47.24]tridecan-3-ol |
InChI |
InChI=1S/C11H18O3/c12-9-1-2-10(9)3-5-11(6-4-10)13-7-8-14-11/h9,12H,1-8H2 |
InChI-Schlüssel |
LSBOVNVKVAROCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1O)CCC3(CC2)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.